molecular formula C58H96N20O20S B13383188 Taestfmrps gsr

Taestfmrps gsr

Cat. No.: B13383188
M. Wt: 1425.6 g/mol
InChI Key: NDIVCCNTIKREGG-UHFFFAOYSA-N
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Description

Taestfmrps gsr is a useful research compound. Its molecular formula is C58H96N20O20S and its molecular weight is 1425.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C58H96N20O20S

Molecular Weight

1425.6 g/mol

IUPAC Name

5-[[1-[[1-[[1-[[1-[[1-[2-[[1-[[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C58H96N20O20S/c1-28(68-54(96)43(59)29(2)82)46(88)71-33(16-17-42(85)86)48(90)75-39(27-81)52(94)77-44(30(3)83)55(97)74-36(23-31-11-6-5-7-12-31)50(92)72-34(18-22-99-4)49(91)73-35(14-9-20-66-58(63)64)56(98)78-21-10-15-40(78)53(95)76-37(25-79)47(89)67-24-41(84)69-38(26-80)51(93)70-32(45(60)87)13-8-19-65-57(61)62/h5-7,11-12,28-30,32-40,43-44,79-83H,8-10,13-27,59H2,1-4H3,(H2,60,87)(H,67,89)(H,68,96)(H,69,84)(H,70,93)(H,71,88)(H,72,92)(H,73,91)(H,74,97)(H,75,90)(H,76,95)(H,77,94)(H,85,86)(H4,61,62,65)(H4,63,64,66)

InChI Key

NDIVCCNTIKREGG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N)O

Origin of Product

United States

Chemical Reactions Analysis

Inorganic Components and Their Reactions

GSR primarily consists of inorganic residues from the primer, which undergoes rapid redox reactions during firearm discharge. Key elements include lead (Pb) , barium (Ba) , and antimony (Sb) , derived from compounds such as:

  • Lead styphnate (C₆HN₃O₈Pb)

  • Barium nitrate (Ba(NO₃)₂)

  • Antimony sulfide (Sb₂S₃)

Representative Reactions:

  • Primer Detonation
    Lead styphnate decomposes explosively upon ignition:

    2 C6HN3O8Pb6 CO2+3 N2+H2O+2 PbO+SO2\[1][3]2\ \text{C}_6\text{HN}_3\text{O}_8\text{Pb} \rightarrow 6\ \text{CO}_2 + 3\ \text{N}_2 + \text{H}_2\text{O} + 2\ \text{PbO} + \text{SO}_2\[1][3]
  • Barium Nitrate Decomposition
    Barium nitrate acts as an oxidizer, releasing oxygen:

    2 Ba(NO3)22 BaO+4 NO2+O2\[3][5]2\ \text{Ba(NO}_3)_2 \rightarrow 2\ \text{BaO} + 4\ \text{NO}_2 + \text{O}_2\[3][5]
  • Antimony Sulfide Reaction
    Antimony sulfide reacts with potassium perchlorate (common oxidizer):

    3 Sb2S3+14 KClO33 Sb2O5+14 KCl+9 SO2\[2][3]3\ \text{Sb}_2\text{S}_3 + 14\ \text{KClO}_3 \rightarrow 3\ \text{Sb}_2\text{O}_5 + 14\ \text{KCl} + 9\ \text{SO}_2\[2][3]

Table 1: Key Inorganic Components in GSR

CompoundRole in ReactionProducts Formed
Lead styphnatePrimary explosive in primerPbO, CO₂, N₂, H₂O, SO₂
Barium nitrateOxidizerBaO, NO₂, O₂
Antimony sulfideFriction stabilizerSb₂O₅, KCl, SO₂

Organic Components and Stabilizers

Organic residues originate from unburned propellants and stabilizers. Common compounds include:

  • Diphenylamine (DPA)

  • Ethyl centralite (EC)

  • Nitroglycerin (NG)

Degradation Pathways:

  • DPA Nitration
    DPA stabilizes nitrocellulose but degrades into nitrated byproducts:

    DPA+HNO32-NDPA+4-NDPA\[3][5]\text{DPA} + \text{HNO}_3 \rightarrow 2\text{-NDPA} + 4\text{-NDPA}\[3][5]
  • NG Decomposition
    Nitroglycerin decomposes exothermically:

    4 C3H5N3O912 CO2+10 H2O+6 N2+O2\[4][5]4\ \text{C}_3\text{H}_5\text{N}_3\text{O}_9 \rightarrow 12\ \text{CO}_2 + 10\ \text{H}_2\text{O} + 6\ \text{N}_2 + \text{O}_2\[4][5]

Table 2: Organic GSR Components and Their Roles

CompoundFunctionKey Reaction Byproducts
DiphenylamineStabilizer for nitrocellulose2-NDPA, 4-NDPA
Ethyl centralitePlasticizer and stabilizerNitro derivatives, CO₂
NitroglycerinPropellant energy sourceCO₂, H₂O, N₂

Analytical Techniques for GSR Characterization

Modern methods for detecting GSR rely on combined inorganic-organic analysis:

Environmental and Forensic Implications

  • Heavy Metal Contamination : Pb, Ba, and Sb residues persist in ecosystems, posing toxicity risks .

  • Shift to "Green" Ammunition : Lead-free primers now use alternatives like copper or zinc , altering GSR profiles .

Q & A

Basic Research Questions

Q. How should researchers design controlled experiments to investigate Taestfmrps GSR's properties?

  • Methodological Answer : Begin by defining independent (e.g., concentration, temperature) and dependent variables (e.g., reactivity, stability). Use factorial design to test interactions between variables systematically . Include control groups to isolate this compound's effects from external factors. Document protocols using standardized templates (e.g., pre-experimental designs for pilot studies) to ensure reproducibility . Validate measurements with triplicate trials and calibrate instruments to minimize bias.

Q. What ethical and compliance measures are required when collecting human subject data related to this compound?

  • Methodological Answer : For GDPR compliance, provide informational notices detailing data collection purposes, retention periods, and subjects' rights (e.g., withdrawal, access) . Use GDPR-compliant tools (e.g., encrypted databases) and draft collaboration agreements with external partners to allocate liability . Submit a GDPR questionnaire to institutional review boards (IRBs) for approval before primary data collection .

Q. How can researchers optimize survey design for this compound-related fieldwork?

  • Methodological Answer : Use mixed-method questionnaires with Likert scales (quantitative) and open-ended prompts (qualitative) to capture nuanced insights . Pilot-test surveys to refine clarity and avoid leading questions. For digital data collection, leverage tools like Google Forms with mandatory response validation and anonymization settings . Structure surveys using logical flow: demographics → baseline knowledge → experimental outcomes .

Advanced Research Questions

Q. How can contradictory findings in this compound studies be resolved methodologically?

  • Methodological Answer : Conduct sensitivity analyses to identify variables contributing to discrepancies (e.g., environmental conditions, measurement tools) . Replicate experiments using identical protocols across labs to isolate contextual factors . Apply meta-analytical frameworks to aggregate data, weighting studies by sample size and methodological rigor. Publish negative results to reduce publication bias .

Q. What statistical frameworks are suitable for analyzing non-linear relationships in this compound datasets?

  • Methodological Answer : Employ generalized additive models (GAMs) to model non-linear trends without assuming linearity . Validate models using cross-validation (e.g., k-fold) to prevent overfitting. For high-dimensional data, apply principal component analysis (PCA) to reduce noise and highlight latent variables . Report effect sizes with confidence intervals to quantify uncertainty .

Q. How can this compound research be integrated into broader theoretical frameworks?

  • Methodological Answer : Link findings to established theories (e.g., kinetic molecular theory for reactivity studies) through deductive reasoning . Use bibliometric analysis to identify knowledge gaps and emerging themes in existing literature . Develop conceptual maps to visualize interactions between this compound and related compounds, refining hypotheses iteratively .

Data Management and Integrity

Q. What strategies ensure data integrity in longitudinal this compound studies?

  • Methodological Answer : Implement version-controlled databases (e.g., Git for code, Open Science Framework for datasets) with audit trails . Use checksums to detect data corruption. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation . Regularly audit datasets for outliers using automated scripts and manual spot-checks .

Q. How should researchers address "questionable practices" (e.g., p-hacking) in this compound analysis?

  • Methodological Answer : Pre-register hypotheses and analysis plans to deter post-hoc manipulation . Use Bayesian statistics to complement frequentist methods, emphasizing evidence strength over p-values . Train teams on QRPs (Questionable Research Practices) via workshops and adopt open-science practices (e.g., shared code repositories) for transparency .

Tables: Key Methodological Considerations

Aspect Basic Research Advanced Research
Experimental Design Factorial design, pilot studies Meta-analysis, sensitivity analysis
Data Collection GDPR-compliant surveys , Google Forms High-dimensional PCA , GAMs
Ethics/Compliance IRB approvals, GDPR notices Pre-registration, open data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.